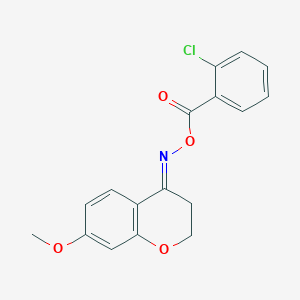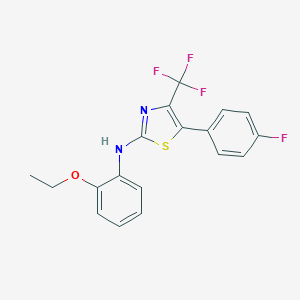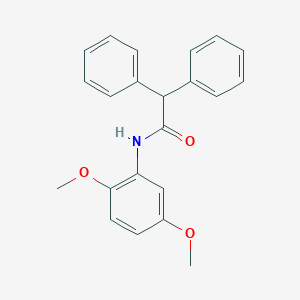![molecular formula C25H17N5O4S B391806 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE](/img/structure/B391806.png)
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrophenyl Hydrazone Moiety: This step involves the reaction of a nitrophenyl hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and furan moieties, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield reduced forms of the nitrophenyl or furan moieties.
科学的研究の応用
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
作用機序
The mechanism of action of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan and nitrophenyl moieties but lacks the quinazolinone core.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound features a furan ring and a nitrophenyl group but has a different core structure.
Uniqueness
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is unique due to its combination of a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C25H17N5O4S |
|---|---|
分子量 |
483.5g/mol |
IUPAC名 |
2-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17N5O4S/c31-24-21-8-4-5-9-22(21)27-25(29(24)18-6-2-1-3-7-18)35-23-15-14-20(34-23)16-26-28-17-10-12-19(13-11-17)30(32)33/h1-16,28H/b26-16+ |
InChIキー |
JITZWFUCMVQDRL-WGOQTCKBSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-nitro-3,5-dimethyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391724.png)

![2-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391726.png)
![N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide](/img/structure/B391732.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B391733.png)
![4-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B391734.png)
![5-(3-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391735.png)
![4-(4-Nitrophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B391737.png)
![Methyl 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoate](/img/structure/B391738.png)
![N-(2-ethoxyphenyl)-3-fluoro-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B391740.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dibromo-2-pyridinyl)acetamide](/img/structure/B391742.png)



